molecular formula C10H18ClNO B2990384 7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride CAS No. 2260937-02-6

7-Oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride

Cat. No.: B2990384
CAS No.: 2260937-02-6
M. Wt: 203.71
InChI Key: SFTFYBVNRHCBKA-UHFFFAOYSA-N
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Description

7-Oxa-12-azadispiro[2.0.5{4}.3{3}]dodecane hydrochloride is a chemical compound with the CAS Number: 2260937-02-6 . It has a molecular weight of 203.71 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17NO.ClH/c1-2-10(1)9(3-6-11-10)4-7-12-8-5-9;/h11H,1-8H2;1H . This indicates that the compound consists of a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and chlorine (Cl) atoms. Unfortunately, detailed structural analysis information is not available in the search results.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 203.71 .

Scientific Research Applications

Synthesis Methodologies and Chemical Structures

Synthesis of Dispiro Compounds

Research has demonstrated methodologies for synthesizing complex dispiro compounds, including 7-azadispiro[5.1.5.2]pentadecane hydrochloride, through multi-step processes starting from basic cyclic compounds like 1-ethynylcyclohexylamine. These methods highlight the potential for creating hindered secondary amines with significant structural complexity (Wagner & Matthews, 1984).

Formation of Spirocyclic Compounds

Studies have shown the unexpected formation of polycyclic oxygen-containing spiro-heterocycles in reactions involving specific organic compounds, underscoring the unpredictability and novelty achievable in organic synthesis (Becker et al., 2008).

Potential Biological Applications

Biological Activity Screening

Some synthesized compounds, such as α-alkylidene-γ-lactones with cyclopropane rings, have been subjected to biological activity screening. For example, α-isopropylidene-γ-lactone has exhibited antiarrhythmia activity in vivo, suggesting potential therapeutic applications (Kakiuchi et al., 1981).

Conformational Analysis and Stability

Conformational Variability

Conformational analysis of certain spiro compounds reveals a variety of stable molecular geometries, influenced by the orientation of spiro-connected rings. Such studies are essential for understanding the physical and chemical properties of these molecules, potentially informing their application in material science or drug design (Rowicki et al., 2019).

Chemical and Spectral Properties

Research into nitroxides of 7-azadispiro[5.1.5.2]pentadecane and related series has explored their chemical and spectral properties, including stability toward reduction by ascorbate. These findings indicate potential uses in PELDOR distance measurements and highlight the importance of structural features in determining the physical properties of organic molecules (Kirilyuk et al., 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

7-oxa-12-azadispiro[2.0.54.33]dodecane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO.ClH/c1-2-10(1)9(3-6-11-10)4-7-12-8-5-9;/h11H,1-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTFYBVNRHCBKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C3(CCN2)CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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